3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524090. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

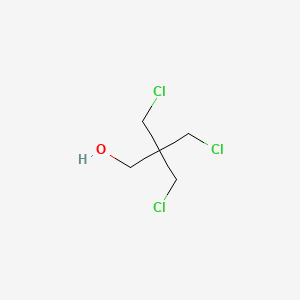

2D Structure

Properties

IUPAC Name |

3-chloro-2,2-bis(chloromethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWHPVMGJTYPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001911 | |

| Record name | 3-Chloro-2,2-bis(chloromethyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-99-0 | |

| Record name | 813-99-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 813-99-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2,2-bis(chloromethyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-tris-(Chloromethyl)-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a pivotal polyfunctional intermediate in advanced organic synthesis. Commonly known as pentaerythritol trichlorohydrin, this compound serves as a versatile building block for a variety of complex molecules. This document delineates the predominant synthetic methodology, rooted in the selective chlorination of pentaerythritol. It offers an in-depth exploration of the reaction mechanism, a detailed, field-tested experimental protocol, and a critical analysis of the process variables that govern reaction outcome and product purity. The guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for the preparation of this key synthetic intermediate.

Introduction and Strategic Importance

This compound, with the chemical formula C₅H₉Cl₃O, is a structurally unique polychlorinated alcohol.[1][2] Its neopentyl core, substituted with three chloro groups and one primary hydroxyl group, offers distinct reactive sites for sequential chemical modifications. This structural motif makes it a valuable precursor in the synthesis of polymers, crown ethers, and other specialized chemical entities.[3] The primary challenge in its synthesis lies in achieving the selective replacement of three of the four hydroxyl groups of its parent molecule, pentaerythritol, while preserving the fourth. This guide focuses on the most established and reliable method to achieve this transformation: the reaction of pentaerythritol with thionyl chloride in the presence of a tertiary amine base.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pentaerythritol | 2,2-Bis(hydroxymethyl)propane-1,3-diol | C₅H₁₂O₄ | 136.15 | 260.5 | 276 (at 30 mmHg) |

| Product: Pentaerythritol Trichlorohydrin | This compound | C₅H₉Cl₃O | 191.48 | 63-65 | 125-130 (at 10-12 mmHg) |

| Byproduct: Pentaerythritol Tetrachloride | 1,3-Dichloro-2,2-bis(chloromethyl)propane | C₅H₈Cl₄ | 209.93 | 95-96 | 95-120 (at 10-12 mmHg) |

Data sourced from Organic Syntheses[3] and Wikipedia[4].

The Core Synthesis: Selective Chlorination of Pentaerythritol

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. While several chlorinating agents exist, thionyl chloride (SOCl₂) is particularly well-suited for this synthesis due to its reactivity and the convenient nature of its byproducts.[5] The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite ester intermediate, which then collapses to form the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

Mechanistic Considerations and the Role of Pyridine

The direct reaction of pentaerythritol with thionyl chloride alone is sluggish and unselective. The inclusion of a tertiary amine, such as pyridine, is critical for two primary reasons:

-

Acid Scavenger: The reaction generates one equivalent of HCl for every hydroxyl group that is chlorinated. Pyridine, a mild base, neutralizes this HCl, preventing it from catalyzing undesirable side reactions and driving the equilibrium towards the products.

-

Nucleophilic Catalyst: Pyridine reacts with thionyl chloride to form a highly reactive electrophilic intermediate, N-thionylpyridinium chloride. This intermediate is more susceptible to nucleophilic attack by the alcohol's hydroxyl group than thionyl chloride itself, thereby accelerating the rate of the initial ester formation.

The primary challenge is controlling the stoichiometry to favor the formation of the trichlorinated product over the fully substituted pentaerythritol tetrachloride. This is managed by carefully controlling the molar ratios of the reactants.

Experimental Workflow Diagram

The overall process, from starting materials to the purified product, can be visualized as a multi-stage workflow.

Caption: Workflow for the synthesis and purification of pentaerythritol trichlorohydrin.

Detailed Experimental Protocol

This protocol is adapted from the robust and peer-verified procedure published in Organic Syntheses.[3]

Safety Precaution: This procedure involves corrosive and toxic chemicals. Thionyl chloride reacts violently with water and releases toxic gases (SO₂ and HCl). Pyridine is flammable and toxic. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Equipment

-

Pentaerythritol (3.06 mol, 417 g)

-

Pyridine (9.24 mol, 730 g)

-

Thionyl chloride (9.53 mol, 1.134 kg)

-

5-L four-necked, round-bottomed flask

-

Mechanical stirrer

-

Addition funnel

-

Thermometer adapter and thermometer

-

Condenser with a drying tube (e.g., Drierite)

-

Heating mantle

-

Apparatus for vacuum filtration

-

Apparatus for fractional vacuum distillation (e.g., Vigreux column)

Reaction Procedure

-

Setup: Charge the 5-L flask with pentaerythritol (417 g) and pyridine (730 g). Equip the flask with a mechanical stirrer, thermometer, condenser (topped with a drying tube), and an addition funnel containing thionyl chloride (1.134 kg).[3]

-

Thionyl Chloride Addition: Begin vigorous stirring of the pentaerythritol-pyridine slurry. Add the thionyl chloride dropwise from the addition funnel. The reaction is exothermic; control the addition rate to maintain the internal temperature between 65-95°C. This addition typically takes 4-5 hours.[3]

-

Causality Insight: Maintaining this temperature range is crucial. If the temperature is too low, the reaction is impractically slow. If it is too high, the risk of forming the undesired tetrachloride byproduct increases, and the reaction can become difficult to control.

-

-

Reaction Completion: Once the addition is complete, replace the cooling bath (if used) with a heating mantle. Heat the orange-yellow reaction mixture to 120-130°C. Maintain this temperature until the evolution of sulfur dioxide gas ceases. The cessation of gas evolution indicates that the reaction is complete. The mixture will darken to a brown color during this phase.[3]

-

Product Precipitation (Work-up): Cool the flask slightly and, with stirring, carefully add 2 L of cold water. The addition of water quenches any remaining reactive species and precipitates the water-insoluble chlorinated products while dissolving the pyridine hydrochloride salt.

-

Isolation of Crude Product: Collect the precipitated brown-yellow solid by vacuum filtration. Wash the solid thoroughly with 2-3 L of water to remove any remaining water-soluble impurities. Dry the crude product. The yield of crude material is approximately 461 g.[3]

-

Analytical Note: At this stage, the crude product is a mixture, primarily composed of the desired this compound and the byproduct pentaerythritol tetrachloride, typically in a ratio of about 2.8:1.[3]

-

Purification by Fractional Vacuum Distillation

Separation of the desired trichlorohydrin from the tetrachloride byproduct is effectively achieved by fractional distillation under reduced pressure.

-

Setup: Assemble a fractional distillation apparatus using a Vigreux column. It is advisable to heat the column with heating tape to approximately 100°C to prevent the distillate from solidifying in the column.[3]

-

Distillation: Apply a vacuum (10-12 mmHg).

-

Final Product: The collected product is a solid at room temperature. It can be further purified by recrystallization from cyclohexane to yield fine, white needles with a melting point of 63-65°C.[3] The typical yield of the purified trichlorohydrin is around 57%.[3]

Table 2: Summary of Reaction Parameters and Yields

| Parameter | Value | Rationale / Comment |

| Molar Ratio (Pentaerythritol:Pyridine:SOCl₂) | 1 : 3.02 : 3.11 | A slight excess of chlorinating agent and base is used to drive the reaction towards trisubstitution. |

| Addition Temperature | 65-95°C | Balances reaction rate with control over exothermicity and selectivity.[3] |

| Final Reaction Temperature | 120-130°C | Ensures the reaction proceeds to completion.[3] |

| Crude Product Composition (Tri- : Tetra-chloro) | ~2.8 : 1 | Highlights the primary challenge of selectivity in this reaction.[3] |

| Purified Yield | ~57% | Reflects the yield of the isolated trichlorohydrin after purification.[3] |

| Purification Method | Fractional Vacuum Distillation | Essential for separating products with close boiling points.[3] |

Alternative Synthetic Approaches

While the thionyl chloride method is well-documented, other methods have been developed, primarily for industrial-scale production. One notable alternative involves the use of gaseous hydrogen chloride.

-

Hydrogen Chloride/Acetic Acid Method: This process involves reacting pentaerythritol with gaseous hydrogen chloride at elevated temperatures (120-175°C) in the presence of an acetyl compound like acetic acid or acetic anhydride.[6] The reaction proceeds through pentaerythritol acetate chloride intermediates, which are then hydrolyzed to yield the final pentaerythritol chlorides.[6] This method can achieve high overall yields of mixed chlorides (up to 98%), but like the thionyl chloride method, it produces a mixture that requires separation.[6]

Characterization and Quality Control

Confirming the identity and purity of the final product is essential.

-

Nuclear Magnetic Resonance (¹H NMR): This is a powerful tool for structural confirmation. For this compound, the ¹H NMR spectrum (in CDCl₃) shows distinct signals: a broad singlet around δ 2.0 ppm for the hydroxyl proton (1H), a sharp singlet at δ 3.66 ppm for the six protons of the two -CH₂Cl groups attached to the quaternary carbon, and a singlet at δ 3.75 ppm for the two protons of the -CH₂OH group.[3]

-

Gas Chromatography (GC): GC is invaluable for assessing the purity of the final product and for determining the ratio of trichlorohydrin to tetrachloride in the crude mixture. The two compounds have different retention times, allowing for their quantification.[3]

Conclusion

The via the selective chlorination of pentaerythritol with thionyl chloride is a well-established and reproducible method. The success of the synthesis hinges on careful control of reaction temperature and stoichiometry to maximize the yield of the desired trichlorinated product. While the formation of the tetrachloride byproduct is inherent to this approach, efficient purification via fractional vacuum distillation allows for the isolation of the target compound in high purity. This guide provides the necessary theoretical understanding and practical details for researchers to successfully implement this synthesis in a laboratory setting.

References

- 1. This compound | 813-99-0 | FC172345 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. US2763679A - Production of pentaerythritol chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin, is a key chemical intermediate with the CAS number 813-99-0. Its trifunctional nature, possessing three reactive chloromethyl groups and a primary hydroxyl group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and analytical characterization, offering field-proven insights for its effective use in research and development.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

Synonyms: Pentaerythritol trichlorohydrin, 2,2,2-tris-(Chloromethyl)-ethanol[1][2]

Chemical Structure:

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application in reactions, and purification. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Physical State | Liquid or solid (precipitates during synthesis) | [4][5][8] |

| Boiling Point | 316.8 °C | [2][6] |

| Density | 1.341 g/cm³ | [2][3][6] |

| Flash Point | 145.4 °C | [2][6] |

| Solubility | Limited solubility in water; soluble in organic solvents.[9] Can be diluted with N,N-dimethylformamide.[2][6] |

Synthesis

A well-established and reliable method for the synthesis of this compound is through the partial chlorination of pentaerythritol using thionyl chloride in the presence of pyridine.[8]

Experimental Protocol: Synthesis from Pentaerythritol

Causality Behind Experimental Choices:

-

Pentaerythritol as a starting material: Its tetra-hydroxyl structure provides the necessary backbone for the introduction of three chloro groups and retention of one hydroxyl group.

-

Thionyl chloride as a chlorinating agent: It is a common and effective reagent for converting alcohols to alkyl chlorides. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the workup.

-

Pyridine as a base: It neutralizes the hydrogen chloride produced during the reaction, driving the reaction to completion and preventing unwanted side reactions.

Step-by-Step Methodology:

-

Reaction Setup: In a dry, 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.[8]

-

Addition of Thionyl Chloride: Charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride. Add the thionyl chloride dropwise to the stirred slurry. Maintain the reaction temperature between 65-95°C. This addition should be carried out over 4-5 hours.[8]

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 120-130°C until the evolution of sulfur dioxide ceases.[8]

-

Workup: Cool the flask and add 2 L of cold water with stirring. The product will precipitate as a brown-yellow solid.[8]

-

Purification: Filter the precipitate and wash it with 2-3 L of water. The dried, crude product is a mixture of pentaerythrityl tetrachloride and the desired pentaerythrityl trichlorohydrin.[8] Further purification can be achieved by recrystallization or chromatography if necessary.

Pentaerythritol [label="Pentaerythritol"]; Pyridine [label="Pyridine"]; ThionylChloride [label="Thionyl Chloride"]; ReactionMixture [label="Reaction Mixture\n(65-95°C)", fillcolor="#FBBC05"]; Heating [label="Heating\n(120-130°C)", fillcolor="#EA4335"]; Precipitate [label="Crude Product\n(Precipitate)"]; Filtration [label="Filtration & Washing"]; PurifiedProduct [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pentaerythritol -> ReactionMixture; Pyridine -> ReactionMixture; ThionylChloride -> ReactionMixture [label="dropwise addition"]; ReactionMixture -> Heating; Heating -> Precipitate [label="after cooling & water addition"]; Precipitate -> Filtration; Filtration -> PurifiedProduct; }

Caption: Workflow for the synthesis of this compound.Analytical Characterization

Accurate characterization of this compound is essential for quality control and for confirming its structure. The primary methods for its analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the chloromethyl groups, the methylene group attached to the hydroxyl group, and the hydroxyl proton itself.

¹³C NMR: The carbon NMR spectrum will show signals for the different carbon environments within the molecule.

Experimental Protocol: ¹H NMR Spectrum Acquisition

Self-Validating System: The protocol includes the use of a deuterated solvent and an internal standard, which are essential for obtaining a high-quality, reproducible spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹.

-

C-O stretch: A band in the region of 1000-1200 cm⁻¹.

-

C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The molecular ion peak [M]⁺ would be expected, along with fragment ions resulting from the loss of chlorine, chloromethyl groups, or water.

Reactivity and Applications

The presence of multiple reactive sites makes this compound a valuable intermediate in the synthesis of a variety of more complex molecules.

-

Nucleophilic Substitution: The chloromethyl groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

-

Esterification/Etherification: The primary hydroxyl group can be readily esterified or etherified.

-

Applications: It is used in the production of organic acids and as an extractant for ions from aqueous solutions.[2][6] It can also serve as a homogeneous catalyst in certain reactions.[2][6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H318: Causes serious eye damage.[3]

-

Precautionary Statements:

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[2] Store at 10°C - 25°C.[2][6]

Conclusion

This compound is a valuable and versatile chemical intermediate. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for its effective and safe use in research and development. This guide provides a comprehensive foundation for scientists and professionals working with this compound.

References

- 1. 2,2,2-tris-(Chloromethyl)-ethanol | C5H9Cl3O | CID 347153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. This compound, 25 g, CAS No. 813-99-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 4. youtube.com [youtube.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 813-99-0 | FC172345 [biosynth.com]

- 7. Page loading... [wap.guidechem.com]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 3-Chloro-2,2-bis(chloromethyl)propan-1-ol (CAS 813-99-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Chloro-2,2-bis(chloromethyl)propan-1-ol, a molecule of significant interest in the landscape of modern organic synthesis. This guide is designed to move beyond a simple recitation of facts and figures, instead offering a deeper understanding of the causality behind experimental choices and the strategic applications of this versatile building block. The protocols and insights contained herein are intended to empower researchers to confidently and effectively utilize this compound in their own synthetic endeavors, from academic exploration to the frontiers of drug discovery. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Introduction and Physicochemical Properties

This compound, also known as pentaerythritol trichlorohydrin, is a polychlorinated alcohol with the chemical formula C₅H₉Cl₃O.[1][2] Its structure, featuring a neopentyl core with three chloro substituents and a primary alcohol, imparts a unique combination of steric hindrance and reactivity, making it a valuable intermediate in a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 813-99-0 | [1] |

| Molecular Formula | C₅H₉Cl₃O | [1][2] |

| Molecular Weight | 191.48 g/mol | [1][2] |

| Appearance | Liquid | [1][2] |

| Boiling Point | 316.8 °C | [1] |

| Density | 1.341 g/cm³ | [1] |

| Flash Point | 145.4 °C | [1] |

| InChI Key | VRWHPVMGJTYPLS-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Detailed Protocol and Mechanistic Insight

The most common and well-documented synthesis of this compound involves the controlled chlorination of pentaerythritol. The following protocol is adapted from a robust procedure with a proven track record of success.

Experimental Protocol: Synthesis from Pentaerythritol

This procedure details the reaction of pentaerythritol with thionyl chloride in the presence of pyridine.

Materials and Equipment:

-

5-L, four-necked, round-bottomed flask

-

Mechanical stirrer

-

Addition funnel

-

Thermometer adapter

-

Condenser with a drying tube

-

Heating mantle

-

Pentaerythritol

-

Pyridine

-

Thionyl chloride

-

Ice/water bath

Step-by-Step Procedure:

-

Reaction Setup: In a dry 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

-

Addition of Thionyl Chloride: Charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride. Add the thionyl chloride dropwise to the vigorously stirred slurry over 4-5 hours. The temperature of the reaction mixture should be maintained between 65-95°C. An ice/water bath may be necessary to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and heat the mixture to 120-130°C until the evolution of sulfur dioxide ceases.

-

Workup: Cool the reaction mixture slightly and add 2 L of cold water with stirring to precipitate the product.

-

Isolation: Filter the precipitated product and wash it thoroughly with 2-3 L of water. The dried, crude product will be a mixture of pentaerythritol tetrachloride and the desired this compound.

Mechanistic Rationale

The synthesis of this compound from pentaerythritol and thionyl chloride in the presence of pyridine is a classic example of converting an alcohol to an alkyl chloride. The key to this transformation is the in-situ conversion of the poor leaving group (-OH) into a much better one.

Caption: Mechanism of Pentaerythritol Chlorination.

Pyridine serves a dual role in this reaction.[3] Firstly, it acts as a base to neutralize the HCl generated during the formation of the chlorosulfite ester intermediate, driving the equilibrium forward. Secondly, it can act as a nucleophilic catalyst. The reaction proceeds through the formation of a chlorosulfite ester, which is then attacked by a chloride ion in an Sₙ2 fashion, leading to the desired product with inversion of configuration at the carbon center. The byproducts, sulfur dioxide and hydrogen chloride (as pyridinium hydrochloride), are easily removed.[4][5]

Purification of the Crude Product

The crude product from the synthesis is a mixture of the desired trichloro-alcohol and the tetrachloro-derivative. Separation can be achieved through fractional distillation under reduced pressure.

Protocol for Fractional Distillation:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Heat the distillation flask containing the crude product mixture.

-

Collect the fractions at the appropriate boiling points and pressures. Pentaerythritol tetrachloride has a lower boiling point than this compound.

Alternatively, the product can be purified by recrystallization from a suitable solvent such as cyclohexane.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the primary alcohol and the three primary alkyl chloride functionalities. This dual reactivity makes it a versatile building block for a variety of more complex molecules.

Reactions of the Hydroxyl Group

The primary alcohol can undergo typical reactions of alcohols, such as oxidation, esterification, and etherification. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid.

Nucleophilic Substitution of the Chloro Groups

The chloromethyl groups are susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides.

Intramolecular Cyclization: Synthesis of Oxetanes

One of the most significant applications of this molecule is its use as a precursor for the synthesis of oxetanes.[6] Treatment with a base can induce an intramolecular Williamson ether synthesis, where the alkoxide formed from the primary alcohol displaces one of the adjacent chloromethyl groups to form a four-membered oxetane ring.[7] These strained cyclic ethers are of increasing interest in medicinal chemistry as they can act as polar replacements for gem-dimethyl groups, often improving aqueous solubility and metabolic stability.[6][8]

Caption: Oxetane synthesis via intramolecular cyclization.

Applications in Pharmaceutical and Polymer Chemistry

While direct applications of this compound in final drug products are not widely reported, its role as a key intermediate is significant. Its derivatives, particularly oxetanes, are increasingly being incorporated into drug candidates to fine-tune their physicochemical properties.[9][10]

In polymer chemistry, pentaerythritol and its derivatives are used as cross-linking agents, plasticizers, and in the synthesis of alkyd resins and fire retardants.[11][12][13] The polyfunctional nature of this compound makes it a candidate for the synthesis of specialty polymers with tailored properties.

Analytical Characterization

Confident identification and purity assessment of this compound are crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak with a mass spectrum consistent with the molecular weight (191.48 g/mol ) and expected fragmentation pattern.[14][15] |

| ¹H NMR Spectroscopy | The proton NMR spectrum is expected to show distinct signals for the methylene protons of the chloromethyl groups and the hydroxymethyl group, as well as a signal for the hydroxyl proton. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show characteristic peaks for the quaternary carbon, the chloromethyl carbons, and the hydroxymethyl carbon.[16][17] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-Cl stretching vibrations in the fingerprint region. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information:

-

Hazard Statements: Causes serious eye damage.[18]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its straightforward synthesis from pentaerythritol, coupled with the differential reactivity of its hydroxyl and chloro groups, provides a versatile platform for the construction of complex molecular architectures, most notably the increasingly important oxetane motif. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will undoubtedly facilitate its broader application in both academic and industrial research, particularly in the fields of medicinal chemistry and materials science.

References

- 1. This compound | 813-99-0 | FC172345 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 7. CN102212044A - Synthesis method for oxetane compounds - Google Patents [patents.google.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. nbinno.com [nbinno.com]

- 12. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 13. koyonchem.com [koyonchem.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. 3-Chloro-1-propanol(627-30-5) 13C NMR spectrum [chemicalbook.com]

- 17. 3-Chloro-2,2-dimethyl-1-propanol(13401-56-4) 13C NMR [m.chemicalbook.com]

- 18. 3-Chloro-2-(chloromethyl)prop-1-ene|Research Chemical [benchchem.com]

- 19. Page loading... [wap.guidechem.com]

A Systematic Approach to the Structural Elucidation of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol: A Technical Guide

Abstract

Unambiguous structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of novel compounds. This technical guide provides an in-depth, integrated workflow for the complete structural characterization of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol (CAS No. 813-99-0), also known as Pentaerythritol Trichlorohydrin.[1] By synergistically applying Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating methodology. This guide moves beyond a simple recitation of techniques, focusing instead on the strategic logic and expert interpretation required to assemble a coherent structural portrait from disparate analytical data, a process critical for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Structural Verification

This compound is a poly-halogenated alcohol with the molecular formula C₅H₉Cl₃O.[2] Its structure, featuring a highly substituted quaternary carbon, makes it a valuable, albeit complex, building block in organic synthesis. Given its potential applications, from the synthesis of polymers to specialty organic chemicals, absolute certainty of its molecular architecture is paramount.[1] This guide details the logical progression of analysis, beginning with the determination of the molecular formula, proceeding to the identification of key functional groups, and culminating in the precise mapping of the carbon-hydrogen framework.

Our approach is designed not as a rigid template, but as a dynamic, deductive process that mirrors the investigative workflow of an experienced analytical scientist. Each analytical step provides a piece of the puzzle, and each subsequent step is chosen to build upon and validate the previous findings.

Caption: Integrated workflow for structure elucidation.

Part 1: Establishing the Foundation—Molecular Formula Determination

Causality: Before the connectivity of a molecule can be determined, its fundamental composition—the molecular formula—must be established with high confidence. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial technique. It not only provides the molecular weight but, crucially for a halogenated compound, reveals the number of chlorine atoms through their distinct isotopic signature.

The presence of three chlorine atoms will result in a characteristic cluster of peaks for the molecular ion ([M]⁺) due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This isotopic pattern is a definitive validation of the chlorine count.

Predicted Mass Spectrometry Data

| Ion Fragment | Expected m/z | Relative Intensity (Theoretical) | Significance |

| [M]⁺ (C₅H₉³⁵Cl₃O) | 190.0 | ~100% | All ³⁵Cl isotopes |

| [M+2]⁺ | 192.0 | ~98% | Two ³⁵Cl, one ³⁷Cl |

| [M+4]⁺ | 194.0 | ~32% | One ³⁵Cl, two ³⁷Cl |

| [M+6]⁺ | 196.0 | ~3.5% | All ³⁷Cl isotopes |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Program:

-

Initial Temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase temperature at 15°C/min to 250°C.

-

Hold: Maintain 250°C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic cluster. Compare the observed pattern with the theoretical distribution for a molecule containing three chlorine atoms.

Interpretation:

The molecular formula C₅H₉Cl₃O yields an Index of Hydrogen Deficiency (IHD) of 0, indicating the absence of any rings or double/triple bonds in the structure. This confirms the molecule is a saturated acyclic alcohol.

Part 2: Identifying Key Molecular Features—Functional Group Analysis

Causality: With the molecular formula confirmed, the next logical step is to identify the primary functional groups. FTIR spectroscopy is a rapid and powerful tool for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies. For an alcohol, the most prominent features are the O-H and C-O stretching vibrations.[3]

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Significance |

| 3550-3200 | O-H Stretch (Alcohol) | Strong, Broad | Confirms presence of the hydroxyl group. |

| 3000-2850 | C(sp³)-H Stretch | Medium to Strong, Sharp | Indicates a saturated alkyl framework. |

| 1260-1050 | C-O Stretch (Alcohol) | Strong, Sharp | Confirms the alcohol functionality. |

| 800-600 | C-Cl Stretch | Strong, Sharp | Indicates presence of chloroalkane groups. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Interpretation:

The observation of a strong, broad absorption band in the 3300 cm⁻¹ region is definitive evidence for the hydroxyl (-OH) group. Its broadness is a result of intermolecular hydrogen bonding. This, combined with a strong C-O stretch, confirms the compound is an alcohol, consistent with its nomenclature.

Part 3: Assembling the Framework—NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. ¹³C NMR reveals the number of unique carbon environments and their electronic nature, while ¹H NMR provides information about the number, environment, and proximity of hydrogen atoms. Together, they allow for the complete assembly of the molecular skeleton. A product specification sheet for the compound confirms that its structure should correspond with ¹H and ¹³C NMR spectra.[4]

Based on the systematic IUPAC name This compound , the following structure is proposed and will be validated by predicted NMR data:

Caption: Proposed structure of this compound.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (-CH₂OH) | 65-70 | Methylene carbon attached to electronegative oxygen. |

| C2 (Quaternary) | 45-50 | Quaternary carbon with no attached protons. |

| C3 (-CH₂Cl) | 48-53 | Methylene carbon attached to electronegative chlorine. |

| C4 (-CH₂Cl at C2) | 48-53 | Two equivalent methylene carbons, each attached to chlorine. Shift similar to C3. |

Note: Due to the high degree of substitution and multiple electronegative atoms, four distinct signals are predicted. The signals for C3 and C4 may be closely spaced.

Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH | ~2.0 (variable) | Broad Singlet | 1H | Exchangeable hydroxyl proton. |

| -CH₂- (C1) | 3.7 - 3.9 | Singlet | 2H | Deshielded by adjacent -OH group. |

| -CH₂- (C3) | 3.6 - 3.8 | Singlet | 2H | Deshielded by adjacent -Cl group. |

| -CH₂- (C4) | 3.6 - 3.8 | Singlet | 4H | Deshielded by adjacent -Cl groups and quaternary carbon. |

Note: The absence of adjacent protons for all methylene groups leads to the prediction of only singlets, simplifying the spectrum significantly.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to cover a range from 0 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Conclusion: A Self-Validating Structural Portrait

The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.

-

Mass Spectrometry unequivocally establishes the molecular formula as C₅H₉Cl₃O and confirms the presence of three chlorine atoms via the distinct isotopic cluster.

-

FTIR Spectroscopy provides definitive proof of the alcohol functional group through the characteristic broad O-H and strong C-O stretching vibrations.

-

¹³C and ¹H NMR Spectroscopy assemble the final structure. The number of signals in each spectrum corresponds to the unique carbon and proton environments of the proposed structure, and their chemical shifts are consistent with the deshielding effects of the attached oxygen and chlorine atoms.

References

- 1. This compound | 813-99-0 | FC172345 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. biosynth.com [biosynth.com]

Spectroscopic Characterization of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol: A Technical Guide

Introduction

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin, is a highly functionalized aliphatic alcohol. Its structure, featuring a neopentyl backbone with three chloro substituents and a primary hydroxyl group, makes it a valuable intermediate in various chemical syntheses, including the production of polymers, plasticizers, and other specialty chemicals. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on established spectroscopic principles and comparative analysis of structurally related molecules. The methodologies for data acquisition and the rationale behind experimental choices are also detailed to ensure scientific integrity and reproducibility.

Chemical Properties and Structure

A foundational understanding of the molecule's physical and chemical properties is essential before delving into its spectroscopic characterization.

| Property | Value | Source |

| CAS Number | 813-99-0 | [CymitQuimica][1] |

| Molecular Formula | C₅H₉Cl₃O | [CymitQuimica][1] |

| Molecular Weight | 191.48 g/mol | [CymitQuimica][1] |

| Appearance | Liquid | [CymitQuimica][1] |

| Purity | ≥90% - 97% | [CymitQuimica, Carl ROTH][1][2] |

The molecular structure of this compound is depicted below. The central quaternary carbon is a key feature, influencing the magnetic environment of the neighboring protons and carbons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra are available on specialized databases such as SpectraBase for "2,2-bis(Chloromethyl)-3-chloro-1-propanol", the following data is predicted based on the analysis of similar structures and fundamental principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key signals are predicted as follows:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.75 | Singlet | 6H | -CH₂ Cl | The six protons of the three chloromethyl groups are chemically equivalent and are deshielded by the adjacent electronegative chlorine atoms. |

| ~ 3.60 | Singlet | 2H | -CH₂ OH | The two protons of the hydroxymethyl group are deshielded by the adjacent oxygen atom. |

| Variable (broad) | Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is also predicted to show a limited number of signals, reflecting the molecular symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 70 | -C H₂OH | The carbon of the hydroxymethyl group is deshielded by the attached oxygen. |

| ~ 48 | -C H₂Cl | The carbons of the chloromethyl groups are deshielded by the attached chlorine atoms. |

| ~ 45 | Quaternary C | The central quaternary carbon is expected to have a chemical shift in this region. |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below. While a specific spectrum is noted in the SpectraBase database, the following predictions are based on characteristic group frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3600-3200 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the hydroxyl group. |

| 2960-2850 | Medium | C-H stretch | Aliphatic C-H stretching vibrations. |

| 1470-1430 | Medium | CH₂ scissoring | Bending vibration of the methylene groups. |

| 1050-1000 | Strong | C-O stretch | Characteristic stretching vibration of a primary alcohol. |

| 800-600 | Strong | C-Cl stretch | Strong absorption due to the polar C-Cl bond. The presence of multiple C-Cl bonds may lead to a complex pattern in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit characteristic isotopic patterns due to the presence of three chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes is approximately 3:1.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of a chloromethyl radical and the elimination of HCl. A predicted fragmentation pathway is illustrated below.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for halogenated alcohols like this compound.

NMR Spectroscopy

A detailed workflow for acquiring NMR spectra is crucial for obtaining high-quality data.

Caption: Workflow for NMR data acquisition and processing.

FTIR Spectroscopy

For acquiring an IR spectrum of a liquid sample, the Attenuated Total Reflectance (ATR) technique is often employed for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A mass range of m/z 40-400 is typically sufficient to observe the molecular ion and key fragments.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, although based on theoretical predictions and comparative analysis, offer a solid foundation for the identification and characterization of this important chemical intermediate. The detailed experimental protocols serve as a practical resource for researchers to acquire high-quality spectroscopic data. As with any analytical endeavor, direct experimental verification is always recommended for definitive structural confirmation.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related polychlorinated and polyol compounds to propose likely degradation mechanisms. Furthermore, it offers detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously assess the thermal properties of this and similar molecules using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to serve as a foundational resource for scientists investigating the thermal behavior of complex halogenated organic molecules.

Introduction to this compound

This compound, a derivative of pentaerythritol, is a polyhalogenated alcohol. Its structure, featuring a neopentyl core with three chloro-substituents and a primary alcohol, suggests a complex thermal degradation profile. The presence of both hydroxyl and chloro functional groups provides multiple potential initiation sites for thermal decomposition. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application, particularly in contexts where it might be subjected to elevated temperatures, such as in chemical synthesis or as a component in formulated products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉Cl₃O | [1][2] |

| Molecular Weight | 191.48 g/mol | [1][2] |

| Boiling Point | 316.8 °C | [1] |

| Density | 1.341 g/cm³ | [1] |

| Flash Point | 145.4 °C | [1] |

Proposed Thermal Degradation Pathways

Based on the thermal behavior of analogous polychlorinated alkanes and polyols, the degradation of this compound is likely to proceed through a combination of dehydrochlorination and dehydration reactions, followed by further fragmentation of the resulting unsaturated intermediates.

Initial Degradation Steps: Dehydrochlorination and Dehydration

The initial phase of thermal degradation is anticipated to involve the elimination of hydrogen chloride (HCl) and/or water (H₂O).

-

Dehydrochlorination: The presence of chlorine atoms bonded to aliphatic carbons with adjacent hydrogens makes dehydrochlorination a probable initial degradation step. This reaction would lead to the formation of unsaturated alcohols and the release of corrosive HCl gas. This is a common degradation pathway for chlorinated hydrocarbons.[3]

-

Dehydration: The primary alcohol group can undergo dehydration, particularly at elevated temperatures, to form an alkene. The thermal decomposition of poly(vinyl alcohol) is known to initiate with dehydration.[4]

These initial steps are likely competitive and may occur simultaneously. The prevalence of one over the other will depend on factors such as the temperature ramp rate and the presence of any catalytic impurities.

Subsequent Degradation and Fragmentation

Following the initial elimination reactions, the resulting unsaturated and potentially unstable intermediates are expected to undergo further degradation. This can involve:

-

Carbon-Carbon Bond Scission: The strained neopentyl core may undergo fragmentation, leading to the formation of smaller volatile organic compounds.[5]

-

Further Elimination Reactions: The remaining chloro and hydroxyl groups can be eliminated, leading to the formation of highly unsaturated or aromatic structures and eventually carbonaceous char.

-

Radical Chain Reactions: Homolytic cleavage of C-Cl or C-C bonds can initiate radical chain reactions, leading to a complex mixture of degradation products.[6]

Caption: Proposed degradation pathway for this compound.

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability and degradation profile of this compound requires the use of thermoanalytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental to this assessment.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining thermal stability and decomposition temperatures.[9]

Experimental Protocol: TGA Analysis

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Select an appropriate sample pan (e.g., platinum or ceramic).

-

Tare the sample pan.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared sample pan.

-

-

TGA Method Parameters:

-

Purge Gas: High-purity nitrogen (or air/oxygen for oxidative stability studies) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record mass loss as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step.

-

Determine the final residual mass at the end of the experiment.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[10]

Experimental Protocol: DSC Analysis

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Use hermetically sealed aluminum pans for volatile samples to prevent mass loss before decomposition.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Prepare an empty, sealed aluminum pan as a reference.

-

-

DSC Method Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C) if low-temperature transitions are of interest.

-

Ramp from the starting temperature to a temperature beyond the final decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the peak areas to determine the enthalpy of transitions (ΔH).

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Expected Thermoanalytical Results and Interpretation

Table 2: Hypothetical Thermoanalytical Data for this compound

| Analysis | Parameter | Expected Observation | Interpretation |

| TGA | Onset of Decomposition | ~180-220 °C | Initial dehydrochlorination and/or dehydration. |

| Major Decomposition Step(s) | 220-350 °C | Fragmentation of the carbon backbone. | |

| Final Residue at 600 °C | < 5% | Indicates near-complete volatilization of degradation products. | |

| DSC | Endotherm | ~60-80 °C | Melting of the solid compound. |

| Exotherm(s) | Coinciding with TGA mass loss | Decomposition is an exothermic process. |

The combination of TGA and DSC provides a comprehensive picture of the thermal behavior.[8] For instance, a mass loss in TGA accompanied by a sharp exotherm in DSC would strongly indicate a decomposition event. Conversely, an endotherm in DSC with no corresponding mass loss in TGA would signify a phase transition like melting.

Conclusion

References

- 1. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. Pyrolysis of chlorinated organic chemicals. [researchspace.ukzn.ac.za]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. particletechlabs.com [particletechlabs.com]

- 10. iitk.ac.in [iitk.ac.in]

An In-depth Technical Guide to the Solubility of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a predicted solubility profile in a range of common organic solvents, and offers a detailed experimental protocol for quantitative solubility determination. By synthesizing chemical principles with practical laboratory methods, this guide serves as an essential resource for the effective handling and application of this compound in a research and development setting.

Introduction to this compound

This compound, also known as pentaerythritol trichlorohydrin, is a unique trifunctional molecule featuring a primary alcohol and three chloroalkyl groups. Its structure presents a fascinating case for solubility studies, possessing both a polar hydroxyl (-OH) group capable of hydrogen bonding and nonpolar chloromethyl (-CH₂Cl) moieties. This duality in its chemical nature is pivotal in determining its behavior in various solvent systems. Understanding the solubility of this compound is critical for its application in chemical synthesis, as a solvent, or as an intermediate in the production of more complex molecules.[1]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before exploring its solubility. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉Cl₃O | [2] |

| Molecular Weight | 191.48 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| CAS Number | 813-99-0 | [2][3] |

| Density | 1.341 g/cm³ | [1] |

| Boiling Point | 316.8 °C | [1] |

| Flash Point | 145.4 °C | [1] |

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are likely to be soluble in one another.[4] In the case of this compound, its molecular structure presents a compelling interplay of forces.

-

Polar Protic Group: The primary alcohol (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a potential for solubility in polar protic solvents like water and alcohols.[5][6]

-

Nonpolar Moieties: The three chloromethyl (-CH₂Cl) groups contribute to the nonpolar character of the molecule. The carbon-chlorine bond has a dipole moment, but the overall symmetry and the bulk of the alkyl backbone can lead to significant nonpolar characteristics. This suggests solubility in nonpolar or moderately polar organic solvents.[7]

The overall solubility of this compound in a given solvent will be a result of the balance between the polar interactions of the hydroxyl group and the nonpolar interactions of the chlorinated alkyl structure. For instance, while the hydroxyl group promotes solubility in water, the relatively large nonpolar portion of the molecule may limit this solubility.[6]

Predicted Solubility Profile in Organic Solvents

The following table provides a predicted solubility profile. It is crucial to note that these are estimations and should be confirmed by experimental determination as outlined in Section 5.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Miscible | The hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl group of the solute. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[5] |

| Acetone | Polar Aprotic | Soluble | Acetone's polar nature can interact with the polar hydroxyl group, and its organic character can solvate the nonpolar parts of the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Known to be a good solvent for this compound.[1] |

| Dichloromethane | Polar Aprotic | Soluble | The polarity is intermediate, and it is a good solvent for many organic compounds. |

| Diethyl Ether | Nonpolar | Soluble | Analogous chlorinated alcohols show solubility in diethyl ether.[9] |

| Toluene | Nonpolar | Partially Soluble | The nonpolar aromatic ring can interact with the chloromethyl groups, but the polar hydroxyl group may limit solubility. |

| Hexane | Nonpolar | Insoluble | As a nonpolar hydrocarbon, hexane is unlikely to effectively solvate the polar hydroxyl group. Analogous compounds are insoluble in hydrocarbons.[8] |

| Water | Polar Protic | Slightly Soluble | While the hydroxyl group can hydrogen bond with water, the three chloromethyl groups present a significant nonpolar character, likely limiting water solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured volume (e.g., 5 mL) of each organic solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solute settle. If necessary, centrifuge the vials at a low speed to facilitate the separation of the undissolved solute.

-

Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant, ensuring no undissolved material is transferred.

-

Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[2]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a compound with a dual chemical nature, featuring both polar and nonpolar characteristics. This structural complexity leads to a nuanced solubility profile. Based on theoretical principles and data from analogous compounds, it is predicted to be soluble in polar organic solvents such as alcohols, acetone, and DMF, and less soluble in nonpolar hydrocarbons. This guide provides a robust framework for understanding its solubility and a detailed experimental protocol for its quantitative determination, empowering researchers to effectively utilize this versatile chemical in their work.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2,2,2-tris-(Chloromethyl)-ethanol | C5H9Cl3O | CID 347153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-1-propanol | 627-30-5 | Benchchem [benchchem.com]

- 5. alevelchemistryhelp.co.uk [alevelchemistryhelp.co.uk]

- 6. youtube.com [youtube.com]

- 7. physicsandmathstutor.com [physicsandmathstutor.com]

- 8. 3-Chloro-1-propanol | 627-30-5 [chemicalbook.com]

- 9. (±)-3-Chloro-1,2-propanediol 98 96-24-2 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Reaction Mechanisms of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin, is a versatile trifunctional molecule that serves as a key building block in the synthesis of a variety of complex organic structures. Its unique arrangement of a primary alcohol and three primary alkyl chloride moieties on a neopentyl scaffold dictates its reactivity, leading to a rich and nuanced chemistry. This in-depth technical guide provides a comprehensive exploration of the core reaction mechanisms involving this compound, with a particular focus on intramolecular cyclization reactions to form valuable oxetane derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental mechanistic principles with practical, field-proven insights to empower researchers in leveraging this compound for novel molecular design and synthesis.

Introduction: Unveiling the Chemical Personality of this compound

This compound is a crystalline solid at room temperature, characterized by the presence of a primary hydroxyl group and three primary chloro groups attached to a quaternary carbon center. This structural motif is the cornerstone of its chemical behavior, predisposing it to a range of nucleophilic substitution and, to a lesser extent, elimination reactions. The steric hindrance around the central quaternary carbon atom significantly influences the kinetics and outcomes of these transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 813-99-0 | [1] |

| Molecular Formula | C₅H₉Cl₃O | [1] |

| Molecular Weight | 191.48 g/mol | [1] |

| Appearance | White crystalline solid | |

| Boiling Point | 316.8 °C | [1] |

| Density | 1.341 g/cm³ | [1] |

| Flash Point | 145.4 °C | [1] |

The primary alcohol provides a nucleophilic center, which can be readily deprotonated to form a potent alkoxide nucleophile. The three chloromethyl groups, in turn, act as electrophilic sites susceptible to nucleophilic attack. This inherent duality of reactive centers within the same molecule is the key to its most significant and widely utilized reaction: intramolecular cyclization.

The Cornerstone Reaction: Intramolecular Williamson Ether Synthesis for Oxetane Formation

The most prominent and synthetically valuable reaction of this compound is its base-mediated intramolecular cyclization to form 3,3-bis(chloromethyl)oxetane (BCMO).[2][3] This transformation is a classic example of the intramolecular Williamson ether synthesis .[4][5][6][7]

The Step-by-Step Mechanism

The reaction proceeds through a well-defined S(_N)2 mechanism, which can be dissected into two key steps:

Step 1: Deprotonation of the Primary Alcohol. The reaction is initiated by the deprotonation of the primary hydroxyl group by a suitable base, such as sodium hydroxide or potassium hydroxide, to form a highly reactive alkoxide intermediate. This is a rapid acid-base equilibrium.[4][7]

Step 2: Intramolecular Nucleophilic Attack. The newly formed alkoxide, being a potent nucleophile, is perfectly positioned to attack one of the adjacent electrophilic chloromethyl carbons. This intramolecular S(_N)2 displacement of a chloride ion leads to the formation of the strained four-membered oxetane ring.[4][5][7]

Caption: Intramolecular Williamson Ether Synthesis of 3,3-Bis(chloromethyl)oxetane.